3-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine-dione core. Its structure includes a 3-(3-fluorophenyl) substituent at position 3 and a 4-fluorophenylmethyl group at position 1.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-13-6-4-12(5-7-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-3-1-2-14(21)10-15/h1-10,16-17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDSCIDDVHFMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of thienopyrimidine derivatives often involves multi-step reactions that yield compounds with varied biological activities. The specific compound in focus can be synthesized through methods involving the condensation of appropriate fluorinated phenyl groups with thienopyrimidine frameworks. Although detailed synthetic pathways for this specific compound were not found in the literature, related compounds have been synthesized using similar methodologies that include cyclization and substitution reactions .
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to thieno[3,2-d]pyrimidines have shown promising results in inhibiting various cancer cell lines. In particular, studies have reported that certain derivatives possess IC50 values in the low micromolar range against breast cancer (MCF7) and colon cancer (HCT116) cell lines .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, derivatives of thieno[2,3-d]pyrimidine have been evaluated for their ability to inhibit the protein kinase Pim-1, with some exhibiting potent inhibitory effects and cytotoxicity against cancer cells . The structure-activity relationship studies suggest that modifications at the phenyl rings significantly influence the inhibitory potency.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key findings include:
- Fluorination : The introduction of fluorine atoms on aromatic rings enhances lipophilicity and bioavailability.
- Substituent Effects : Variations in substituents on the pyrimidine ring affect binding affinity to target enzymes and receptors.
A summary of SAR findings from related studies is presented in Table 1.
| Substituent | Activity Type | Observed IC50 (μM) | Reference |
|---|---|---|---|
| 4-Fluoro | Pim-1 Inhibition | 1.18 | |
| 3-Fluoro | Cytotoxicity | 4.62 | |
| Methyl | Anticancer | 8.83 |
Case Studies
Several case studies highlight the efficacy of thienopyrimidine derivatives:
- Pim-1 Inhibitors : A series of thieno[3,2-d]pyrimidine derivatives were tested for their ability to inhibit Pim-1 kinase activity. Compounds showed varying degrees of inhibition with IC50 values ranging from 1.18 μM to 8.83 μM across different structures .
- Cytotoxicity Assays : In vitro studies on MCF7 and HCT116 cell lines demonstrated that some derivatives exhibited significant cytotoxic effects, suggesting potential for development as anticancer agents .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno/Pyrimidine-Dione Derivatives
Structure-Activity Relationships (SAR)
Fluorine vs. Chlorine Substituents: Fluorine’s smaller atomic radius and higher electronegativity may enhance binding affinity to hydrophobic pockets compared to bulkier chlorine substituents .
Core Modifications: The thieno[3,2-d]pyrimidine core in the target compound differs from thieno[2,3-d]pyrimidine (PR-3 in ) in the thiophene ring fusion position. This alters electron distribution and steric interactions, possibly influencing TRPA1 inhibition potency .
Key Research Findings and Implications
Fluorine’s Role: The dual fluorophenyl substitution in the target compound likely optimizes metabolic stability and target binding compared to non-fluorinated analogs .
Core Flexibility: Thieno[3,2-d]pyrimidine-dione derivatives offer a versatile scaffold for developing TRPA1 modulators or antimicrobial agents, as evidenced by structurally related compounds .
Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via Vilsmeier–Haack formylation and cyclocondensation, suggesting viable routes for scaling up the target compound .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 3-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione, and how are intermediates characterized?
- Methodology : Target synthesis involves sequential nucleophilic substitution and cyclization. For example, fluorophenyl intermediates are generated via nitration or halogenation reactions under acidic conditions (HNO₃/H₂SO₄ for nitration) . Intermediate characterization relies on ¹H/¹³C NMR (e.g., δ 4.87 ppm for methylene protons in benzyl groups) and mass spectrometry (M+H⁺ peaks matching calculated molecular weights) .
- Optimization : Use polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ to enhance nucleophilicity in substitution steps .
Q. How can crystallographic data resolve structural ambiguities in thieno[3,2-d]pyrimidine derivatives?
- Methodology : Single-crystal X-ray diffraction confirms dihedral angles between aromatic rings and heterocyclic cores. For example, fluorophenyl substituents exhibit dihedral angles of 73.7°–76.3° relative to the pyrimidine ring, influencing π-π stacking .
- Validation : Compare experimental bond lengths (e.g., C–N = 1.33–1.37 Å) with DFT-calculated geometries to validate structural accuracy .
Q. What analytical techniques are critical for purity assessment of fluorinated pyrimidine derivatives?
- Methodology :
- HPLC-MS : Monitor retention times and isotopic patterns (e.g., ¹⁹F splitting) .
- Elemental Analysis : Verify %C/%H/%N within 0.3% of theoretical values .
- TGA/DSC : Assess thermal stability (decomposition >250°C common for fluorinated aromatics) .
Advanced Research Questions
Q. How do electronic effects of fluorophenyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Hammett Analysis : Compare σₚ values of 3-fluorophenyl (σₚ = +0.34) vs. 4-fluorophenyl (σₚ = +0.06) to predict directing effects in Suzuki-Miyaura couplings .
- DFT Calculations : Map electron density at reactive sites (e.g., C4 position in pyrimidine) to guide catalyst selection (Pd(OAc)₂/XPhos for electron-deficient systems) .
Q. What strategies mitigate contradictory biological activity data in fluorinated thienopyrimidines?
- Case Study : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Solubility : Use DMSO stock solutions ≤0.1% to avoid aggregation .
- Metabolic Stability : Evaluate hepatic microsomal degradation (t₁/₂ <30 min suggests rapid clearance) .
- Fluorine-Proton Interactions : ¹⁹F NMR monitors fluorine-mediated binding to target proteins .
Q. How can molecular docking elucidate the binding mode of this compound to kinase targets?
- Protocol :
- Protein Preparation : Retrieve kinase PDB structures (e.g., EGFR, PDB: 1M17) and optimize hydrogen-bond networks.
- Docking Software : Use AutoDock Vina with fluorine-specific scoring functions to account for C–F⋯H interactions .
- Validation : Compare predicted binding poses with mutagenesis data (e.g., T790M resistance mutation disrupts fluorine-mediated contacts) .
Q. What mechanistic insights explain the regioselectivity of fluorophenyl substitution in thienopyrimidine synthesis?
- Kinetic vs. Thermodynamic Control :
- Nitration : HNO₃/H₂SO₄ favors para-substitution on electron-rich rings (meta-directing fluorine reduces nitration at C3) .
- Reductive Amination : NaBH₃CN selectively reduces imine intermediates at sterically accessible positions (e.g., C2 over C6) .
Q. How do solvent and temperature affect the stability of thieno[3,2-d]pyrimidine-2,4-diones in long-term storage?
- Stability Studies :
- Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolytic cleavage (e.g., dione ring opening at pH <3) .
- Cryoprotection : Lyophilize in tert-butanol/water mixtures to prevent amorphous-to-crystalline phase transitions .
Key Challenges and Recommendations
- Synthetic Scalability : Replace DMF with cyclopentyl methyl ether (CPME) to improve green chemistry metrics .
- Biological Assays : Incorporate fluorine-18 radiolabeling for PET imaging of target engagement .
- Data Reproducibility : Adopt FAIR data principles (e.g., PubChem deposition for spectral data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
